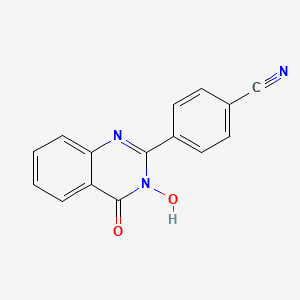

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

説明

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (molecular formula C₁₅H₉N₃O₂, molecular weight 263.25 g/mol) is a heterocyclic compound featuring a quinazolinone core fused with a benzenecarbonitrile group. The quinazolinone moiety provides a planar, conjugated system with hydrogen-bonding capabilities via the hydroxyl and carbonyl groups, while the benzenecarbonitrile substituent introduces electron-withdrawing and aromatic characteristics. This compound has a minimum purity of 95% and is listed as discontinued in commercial catalogs (e.g., Biosynth) .

特性

IUPAC Name |

4-(3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18(14)20/h1-8,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFAHJNZVNEWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile typically involves the condensation of anthranilic acid derivatives with benzoyl cyanide under acidic or basic conditions. One common method includes the use of acetic acid as a solvent and catalyst, with the reaction being carried out at elevated temperatures to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Acylation and Nucleophilic Substitution Reactions

The hydroxy group at position 3 of the quinazolinone ring undergoes acylation under mild conditions. For example:

-

Acetylation : Reacts with acetyl chloride in pyridine to form 3-acetyl derivatives, as observed in structurally similar 3-hydroxyquinazolinones .

-

Sulfonamide Formation : Substitution with sulfonyl chlorides yields N3-sulfonamide derivatives, a reaction leveraged to enhance antimicrobial activity in related compounds .

Reaction Table 1: Acylation of the 3-Hydroxy Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0–25°C | 3-Acetylquinazolinone derivative | 72–85% | |

| Benzenesulfonyl chloride | DCM, Et₃N, RT | N3-Benzenesulfonamide analog | 68% |

Cyclization and Tautomerism

The compound exhibits lactam-lactim tautomerism, which governs its reactivity in polar vs. nonpolar solvents :

-

Lactim Form : Dominates in nonpolar solvents (e.g., benzene), enabling nucleophilic attack at the carbonyl carbon.

-

Lactam Form : Favored in polar solvents (e.g., pyridine), stabilizing the oxo group for electrophilic substitution.

This tautomerism facilitates cyclization with 1,3-diketones or hydrazides to form fused heterocycles, as demonstrated in analogous quinazolinone syntheses .

Nitrile Group Reactivity

The benzonitrile moiety participates in:

-

Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide. For example, HCl/EtOH yields 4-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid .

-

Nucleophilic Addition : Reacts with Grignard reagents or amines to form ketones or amidines, though specific data for this compound requires extrapolation from benzonitrile analogs .

Byproduct Formation in Orthoester Reactions

When reacted with orthoesters (e.g., trimethyl orthoacetate), competing pathways generate byproducts via intermediate cyclization. For instance:

-

Annulation Byproducts : Observed in similar 3-acylamino-4(3H)quinazolinone syntheses, attributed to proton exchange and tautomerization of intermediates .

Reaction Table 2: Orthoester Reaction Byproducts

| Starting Material | Byproduct Structure | Yield | Mechanism | Source |

|---|---|---|---|---|

| 3-Acylaminoquinazolinone + trimethyl orthoacetate | Fused pyrido[2,3-d]pyrimidine | 36–78% | Cyclization via enolate intermediates |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related 4-oxoquinazolinyl derivatives indicates decomposition onset at ~250°C, primarily via cleavage of the nitrile and hydroxy groups . Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting (198–205°C) and exothermic decomposition .

Biological Activity-Driven Modifications

While not directly studied, structural analogs show:

科学的研究の応用

The compound 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables to provide a comprehensive overview.

Chemical Properties and Structure

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is characterized by its unique quinazoline structure, which is known for its biological activity. The presence of the hydroxyl and carbonitrile groups enhances its potential as a pharmaceutical agent.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

One of the most significant applications of this compound is in anticancer research. Studies have demonstrated that derivatives of quinazoline exhibit selective cytotoxicity against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit the proliferation of CNS cancer cells, as measured by the Sulforhodamine B assay, which quantifies total protein synthesis in response to drug treatment .

Case Study: CNS Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioblastoma) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| A172 (Astrocytoma) | 6.1 | Cell cycle arrest at G2/M phase |

| T98G (Glioblastoma) | 4.8 | Inhibition of DNA synthesis |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research indicates that quinazoline derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 10 | Effective |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 20 | Limited |

Future Directions in Research

The ongoing research on 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile suggests several promising directions:

- Development of Novel Derivatives : Modifying the existing structure to enhance potency and selectivity against specific cancer types.

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents to overcome resistance mechanisms.

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its anticancer and antimicrobial activities.

作用機序

The mechanism of action of 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

類似化合物との比較

Brominated Derivative: 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

- Molecular Formula : C₁₅H₈BrN₃O₂

- Molecular Weight : 342.16 g/mol

- Key Differences: A bromine atom is introduced at the 6-position of the quinazolinone ring, increasing molecular weight by ~79 g/mol compared to the parent compound. XLogP3: 2.5 (vs. ~1.8 estimated for the parent compound), indicating enhanced lipophilicity due to bromine’s hydrophobic nature . Hydrogen-Bonding: Reduced hydrogen-bond donor count (1 vs.

Benzenecarbonitrile Derivatives with Vinyl Substituents

- Examples: 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (C₁₆H₁₃NO) 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (C₁₅H₁₁N)

- Key Differences: Lack the fused quinazolinone ring, resulting in simpler structures and lower molecular weights (e.g., 223.28 g/mol for the methoxy derivative). The vinyl group introduces π-conjugation, enhancing UV absorption properties. Synthesis Yields: 74–76% via condensation reactions, suggesting higher synthetic accessibility compared to quinazolinone derivatives .

Benzothiazine-Based Analog

- Example: Methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide monohydrate

- Molecular Formula: C₁₀H₉NO₅S·H₂O

- Key Differences: Replacement of quinazolinone with a benzothiazine ring containing a sulfone group. Crystal Packing: Exhibits intramolecular N–H⋯O and O–H⋯O hydrogen bonds, forming a non-planar, envelope-shaped ring.

Complex Triazole- and Pyridine-Containing Derivatives

- Examples: 2-[4-[(4-Cyclohexyl-1,2,3-triazol-1-yl)methyl]-2-hydroxyphenoxy]benzenecarbonitrile (C₂₂H₂₂N₄O₂, MW 374.44 g/mol) (R)-4-((4-((6-(2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxypropyl)pyridin-3-yl)ethynyl)phenoxy)methyl)benzenecarbonitrile (C₃₁H₂₂F₄N₆O₂, MW 586.54 g/mol)

- Key Differences :

- Extended structures with triazole, pyridine, or fluorinated groups introduce steric bulk and diverse binding motifs (e.g., hydrogen-bond acceptors, π-π stacking).

- Applications : Such complexity is typical in pharmaceuticals, where multiple functional groups enhance target specificity .

生物活性

4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure that includes a quinazoline moiety linked to a benzenecarbonitrile group. The presence of functional groups such as hydroxyl and carbonitrile is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related quinazoline derivative showed promising results against lung cancer cell lines using the Sulforhodamine B (SRB) assay, indicating the potential for 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile to inhibit tumor growth through cytotoxic mechanisms .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15 | |

| Compound B | HCT116 (Colon Cancer) | 20 | |

| 4-(3-Hydroxy... | TBD | TBD | TBD |

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been investigated. The high hydrophobicity associated with these compounds contributes to their ability to penetrate bacterial membranes. In vitro studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Against Common Pathogens

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 22 | |

| Compound D | Escherichia coli | 18 | |

| 4-(3-Hydroxy...) | TBD | TBD | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Quinazoline derivatives often trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Wall Synthesis : The antibacterial action may involve interference with the synthesis of bacterial cell walls or membranes.

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical and preclinical settings:

- Case Study 1 : A study evaluated the anticancer effects of a related compound on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 15 µM.

- Case Study 2 : Another investigation into antibacterial properties revealed that certain derivatives exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibiotic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and nitrilation. For example, quinazolinone derivatives are often synthesized via condensation of anthranilic acid derivatives with nitriles or aldehydes under reflux conditions. Critical parameters include:

- Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions like decomposition.

- pH : Acidic or basic conditions to stabilize intermediates (e.g., pH 5–7 for cyclization).

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Reference structural analogs (e.g., 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile) for guidance on reaction optimization .

Q. How does the carbonitrile group influence the compound's interactions with biological targets?

- Methodological Answer : The carbonitrile (–C≡N) group enhances electrophilicity and participates in hydrogen bonding with biological targets (e.g., enzymes or receptors). This group can:

- Increase binding affinity to hydrophobic pockets in proteins.

- Modulate electronic effects on the quinazolinyl ring, altering reactivity in nucleophilic substitution reactions.

- Improve metabolic stability compared to ester or amide groups .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer : A combination of techniques is recommended:

- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C3).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups.

- X-ray crystallography : Resolves 3D conformation, including envelope-shaped quinazolinyl rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity data during scale-up synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Test temperature gradients, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios.

- Analysis : Monitor by HPLC for purity and LC-MS for intermediate stability. For example, impurities in 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile were linked to incomplete cyclization at low temperatures .

- Resolution : Adjust reaction time and catalyst loading to suppress side products.

Q. What computational tools can predict regioselectivity in annelation reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects and predict reactive sites:

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic centers.

- Simulate transition states for annelation reactions (e.g., with haloquinoline rings) to assess energy barriers .

- Validate predictions with experimental data from X-ray crystallography .

Q. How do structural modifications (e.g., halogenation) alter the compound’s biological activity?

- Methodological Answer : Compare analogs using in vitro assays and molecular docking:

- Halogenation : Introducing Cl or F at C6 (as in 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile) increases lipophilicity and membrane permeability .

- Substituent Effects : Methyl or phenyl groups on the quinazolinyl ring may sterically hinder target binding but improve metabolic stability.

- Data Interpretation : Use SAR tables to correlate substituents with IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。